molecular formula C17H16O4 B1400355 2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone CAS No. 1263366-08-0

2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone

Cat. No. B1400355
M. Wt: 284.31 g/mol
InChI Key: HSKJSUXTUQQXSC-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone, also known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPE is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 316.38 g/mol.

Scientific Research Applications

  • Synthesis of Monoprotected 1,4-Diketones : A study by Mosca et al. (2001) explored the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes, leading to the formation of 1,3-dioxolan-2-yl radicals. These radicals were then trapped by α,β-unsatured ketones to yield monoprotected 1,4-diketones.

  • New Route to Polyols and Cyclic Carbonates : In research by Rokicki et al. (1985), 4-Chloromethyl-1,3-dioxolan-2one reacted with phenols in the presence of potassium carbonate, yielding 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol. This reaction was extendable to difunctional phenols, producing corresponding tetrahydroxy derivatives.

  • Synthesis of N-Alkylaminoacetophenones : A study by Albright & Lieberman (1994) described the reaction of 2-(2-bromophenyl)-2-methyl-1,3-dioxolane with lithium amides, resulting in the synthesis of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines.

  • Structural Chemistry and Anti-Inflammatory Activity : Singh et al. (2020) investigated the structural properties and anti-inflammatory activities of phenyl dimer compounds, including 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone, in Wistar strain albino rats. The study showed moderate-to-intermediate effects of the compounds on inhibitory properties (Singh et al., 2020).

  • Formation of Vic-Dioxime Complexes : Canpolat & Kaya (2005) synthesized N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and similar compounds, which formed mononuclear complexes with various metals (Canpolat & Kaya, 2005).

  • Polymer Synthesis and Characterization : Coskun et al. (1998) investigated the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This research provided insights into the degradation mechanisms of the polymer and its volatile products (Coskun et al., 1998).

  • Degradation Mechanisms of Phenolic Beta-1 Lignin Model Compounds : Kawai, Umezawa, & Higuchi (1988) studied the degradation of phenolic beta-1 lignin substructure model compounds by laccase, revealing insights into the reaction mechanisms and products (Kawai, Umezawa, & Higuchi, 1988).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-16(12-17-19-10-11-20-17)13-6-8-15(9-7-13)21-14-4-2-1-3-5-14/h1-9,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKJSUXTUQQXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216827
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(4-phenoxy-phenyl)-ethanone

CAS RN

1263366-08-0
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-phenoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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